5,5-Diethoxy-1-(methylsulfonyloxy)pentane
Overview
Description
Preparation Methods
The synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane involves several steps. One common method includes the reaction of 5,5-diethoxy-1-pentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5,5-Diethoxy-1-(methylsulfonyloxy)pentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include nucleophiles like sodium azide, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Diethoxy-1-(methylsulfonyloxy)pentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane involves its role as a glucosylceramidase inhibitor. It binds to the active site of the enzyme, preventing the hydrolysis of glucosylceramide into glucose and ceramide . This inhibition can affect various cellular processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane include:
5,5-Diethoxy-1-pentanol: A precursor in the synthesis of this compound.
Methanesulfonyl Chloride: Used in the synthesis of various sulfonate esters.
Deoxynojirimycin Derivatives: Compounds with similar applications in enzyme inhibition and therapeutic research.
The uniqueness of this compound lies in its specific structure, which allows it to act as a potent glucosylceramidase inhibitor, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
5,5-diethoxypentyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDXUHOGXVKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCOS(=O)(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611772 | |
Record name | 5,5-Diethoxypentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-28-4 | |
Record name | 5,5-Diethoxypentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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